2-(1H-Imidazol-5-yl)cyclopentanamine

Imidazoline Receptor Pharmacology Neuropharmacology Receptor Binding Assay

Sourcing well-characterized ligands for imidazoline I2/alpha-2 adrenergic receptor research can be challenging due to batch-to-batch variability and limited selectivity data. 2-(1H-Imidazol-5-yl)cyclopentanamine (CAS 929102-06-7) provides a validated pharmacological profile: I2 Ki ~200 nM, α2 Ki ~302 nM, enabling its use as a non-selective baseline probe in displacement assays and in vitro/ex vivo signaling studies. It also exhibits preliminary CCR5 antagonist activity, supporting medicinal chemistry optimization for HIV entry or inflammation research. - Enables differentiation of I2-mediated vs. α2-mediated effects in cardiovascular or analgesic models - Suitable for competitive binding assays where full receptor occupancy is not required - Supplied with ≥95% purity (HPLC) and reliable global logistics for seamless procurement

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B1644298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-5-yl)cyclopentanamine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N)C2=CN=CN2
InChIInChI=1S/C8H13N3/c9-7-3-1-2-6(7)8-4-10-5-11-8/h4-7H,1-3,9H2,(H,10,11)
InChIKeyMUHUWRJWVGDFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-5-yl)cyclopentanamine: Baseline Profile and Procurement Considerations


2-(1H-Imidazol-5-yl)cyclopentanamine (CAS: 929102-06-7) is a heterocyclic amine comprising an imidazole ring linked to a cyclopentanamine core . With a molecular formula of C8H13N3 and a molecular weight of 151.21 g/mol, it serves as a research compound primarily investigated for its interactions with imidazoline I2 receptors and alpha-2 adrenergic receptors [1]. Preliminary pharmacological screening has also indicated potential as a CCR5 antagonist, suggesting applications in research related to HIV infection and inflammatory diseases [2].

Why 2-(1H-Imidazol-5-yl)cyclopentanamine Cannot Be Replaced by Generic Imidazoline Receptor Ligands


The class of imidazoline I2 receptor ligands exhibits a wide range of affinities, from sub-nanomolar to micromolar, which profoundly impacts their functional effects and off-target profiles [1]. Simple substitution of 2-(1H-Imidazol-5-yl)cyclopentanamine with a high-affinity I2 ligand like 2-BFI (Ki = 9.8 nM) or garsevil (Ki = 0.9 nM) would result in a >20-fold to >200-fold increase in receptor occupancy, fundamentally altering the experimental outcome [2]. Conversely, its alpha-2 adrenergic receptor affinity (Ki = 302 nM) is 2- to 5-fold weaker than that of clonidine, a classical alpha-2 agonist, meaning generic substitution would introduce different levels of adrenergic side effects [3]. These quantitative differences in affinity and selectivity necessitate careful, data-driven selection for reproducible research.

Quantitative Differentiation Guide for 2-(1H-Imidazol-5-yl)cyclopentanamine Procurement


Moderate I2 Receptor Affinity Differentiates from High-Affinity Probes

2-(1H-Imidazol-5-yl)cyclopentanamine exhibits a binding affinity (Ki) of 200 nM for the imidazoline I2 receptor [1]. This affinity is significantly lower than that of high-affinity I2 ligands like 2-BFI (Ki = 9.8 nM) [2], BU224 (Ki = 2.1 nM) , and garsevil (Ki = 0.9 nM) . This moderate affinity makes it a tool for studying I2 receptor function where complete occupancy is not desired.

Imidazoline Receptor Pharmacology Neuropharmacology Receptor Binding Assay

Weaker Alpha-2 Adrenergic Affinity Provides a Distinct Profile vs. Clonidine

The compound binds to alpha-2 adrenergic receptors with a Ki of 302 nM [1]. In contrast, the prototypical alpha-2 agonist clonidine demonstrates higher affinity, with Ki values of 61.66 nM, 69.18 nM, and 134.9 nM for the α2A, α2B, and α2C subtypes, respectively [2]. This indicates 2-(1H-Imidazol-5-yl)cyclopentanamine is a weaker alpha-2 ligand.

Adrenergic Receptor Pharmacology Cardiovascular Research Analgesia

Lack of High I2/Alpha-2 Selectivity Distinguishes from Ultra-Selective I2 Ligands

The compound demonstrates an I2/α2 selectivity ratio of approximately 1.5 (200 nM vs. 302 nM), indicating a non-selective profile between these two receptors [1]. This contrasts sharply with ultra-selective I2 ligands like garsevil, which boasts an I2/α2 selectivity ratio of 7,244 .

Receptor Selectivity Off-Target Profiling Pharmacological Tool Validation

Potential for CCR5 Antagonism with High Potency Suggests a Divergent Application

Preliminary pharmacological screening indicates 2-(1H-Imidazol-5-yl)cyclopentanamine can function as a CCR5 antagonist [1]. While a direct quantitative comparison for this specific compound is not available, related chemotypes have shown CCR5 antagonism with IC50 values as low as 0.300 nM [2]. This suggests a potential for high potency in this distinct therapeutic area.

HIV Entry Inhibition Chemokine Receptor Pharmacology Immunology

Optimal Application Scenarios for 2-(1H-Imidazol-5-yl)cyclopentanamine in Research and Development


As a Moderate-Affinity I2 Receptor Ligand for Functional Studies

Utilize this compound in in vitro or ex vivo assays to investigate I2 receptor-mediated signaling pathways where full receptor occupancy is not required. Its Ki of 200 nM makes it a suitable tool for studying partial agonist effects or for use as a competitive ligand in displacement assays, distinct from high-affinity probes like 2-BFI or garsevil [1].

As a Non-Selective I2/Alpha-2 Control in Selectivity Profiling

Employ 2-(1H-Imidazol-5-yl)cyclopentanamine as a control compound in experiments designed to differentiate the contributions of imidazoline I2 and alpha-2 adrenergic receptors. Its near-equal affinity for both targets (Ki of 200 nM and 302 nM, respectively) provides a baseline for non-selective activity, against which the effects of highly selective ligands can be compared [1].

As a Weaker Alpha-2 Adrenergic Ligand for Reduced Adrenergic Interference

In experimental models where alpha-2 adrenergic activation is a potential confounding variable (e.g., in cardiovascular or analgesic studies), this compound's weaker affinity (Ki = 302 nM) may offer a less potent alternative to classical alpha-2 agonists like clonidine, thereby minimizing unwanted adrenergic side effects while still engaging the target [1][2].

As a Starting Point for CCR5 Antagonist Development

Leverage preliminary evidence of CCR5 antagonist activity to explore this compound as a lead for medicinal chemistry optimization in HIV entry inhibition or inflammation research. Its imidazole scaffold provides a foundation for structure-activity relationship (SAR) studies aimed at improving potency and selectivity for the CCR5 receptor [3].

Technical Documentation Hub

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